Home > Products > Screening Compounds P34757 > 3-Aminopiperidine-2,6-dione hydrochloride
3-Aminopiperidine-2,6-dione hydrochloride - 2686-86-4

3-Aminopiperidine-2,6-dione hydrochloride

Catalog Number: EVT-293309
CAS Number: 2686-86-4
Molecular Formula: C5H9ClN2O2
Molecular Weight: 164.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pomalidomide

    Compound Description: Pomalidomide is an immunomodulatory drug with antitumor activity. It functions by binding to cereblon, a component of the E3 ubiquitin ligase complex, and modulating its activity to target specific proteins for degradation. Pomalidomide is used in the treatment of multiple myeloma and other hematologic malignancies. [, , ]

    Relevance: Pomalidomide shares a core glutarimide ring structure with 3-aminopiperidine-2,6-dione hydrochloride. The key difference lies in the substituent at the 3-position of the glutarimide ring. In pomalidomide, this position is substituted with a phthalimide group, whereas in 3-aminopiperidine-2,6-dione hydrochloride, it is an amino group. [, , ]

Lenalidomide

    Compound Description: Lenalidomide is another immunomodulatory drug with antitumor and antiangiogenic properties. Similar to pomalidomide, it exerts its effects by binding to cereblon and altering its substrate specificity. Lenalidomide is utilized in treating multiple myeloma, myelodysplastic syndromes, and mantle cell lymphoma. []

    Relevance: Lenalidomide possesses the same core glutarimide ring structure as 3-aminopiperidine-2,6-dione hydrochloride and pomalidomide. It differs from both by having a phthalimide group with a specific substitution pattern at the 3-position of the glutarimide ring. []

3-Nitro-N-(2,6-dioxopiperidin-3-yl)phthalimide

    Compound Description: This compound is a key intermediate in the synthesis of pomalidomide. It can be synthesized from 3-nitrophthalic acid or 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride. [, ]

    Relevance: This compound is a direct precursor to pomalidomide and therefore closely related to 3-aminopiperidine-2,6-dione hydrochloride. The only structural difference is the presence of a nitro group on the phthalimide moiety. [, ]

FQPD (3-(7-fluoro-4H-quinazolin-3-yl)-piperidine-2,6-dione, hydrochloride)

    Compound Description: FQPD is a novel immunomodulatory drug demonstrating significant in vitro activity against multiple myeloma, including drug-resistant cell lines. It induces apoptosis in myeloma cells, even in the presence of bone marrow stromal cells or protective cytokines. []

3-Acetylamino-N-(2,6-dioxopiperidin-3-yl)-phthalimide

    Compound Description: This compound is a pomalidomide analog designed and synthesized as a potential antitumor agent. It was synthesized from 3-nitrophthalic acid and 3-acetylamino-N-(2, 6-dioxopiperidin-3-yl)-phthalimide and exhibited similar biological activity to pomalidomide in preliminary tests. []

    Relevance: This compound is structurally similar to pomalidomide and 3-aminopiperidine-2,6-dione hydrochloride, sharing the core glutarimide ring. It differs from pomalidomide by having an acetylamino group at the 3-position of the phthalimide moiety, while 3-aminopiperidine-2,6-dione hydrochloride lacks the phthalimide entirely. []

3-Aminopyrrolidine-2,5-dione Derivatives

    Compound Description: Several 3-aminopyrrolidine-2,5-dione derivatives were synthesized and evaluated for their antiaggregatory activity. These compounds are structurally similar to 3-aminopiperidine-2,6-dione hydrochloride but possess a four-membered pyrrolidine ring instead of a six-membered piperidine ring. [, ]

    Relevance: The 3-aminopyrrolidine-2,5-dione derivatives are considered structural analogs of 3-aminopiperidine-2,6-dione hydrochloride due to the similar arrangement of the amino and carbonyl groups in their respective ring structures. [, ]

Linagliptin

    Compound Description: Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes. It works by increasing the levels of incretin hormones, which stimulate insulin release and decrease glucagon secretion. []

    Compound Description: Linagliptin contains a 3-aminopiperidine-2,6-dione moiety within its structure. This shared structural element links it to 3-aminopiperidine-2,6-dione hydrochloride, highlighting their chemical relationship. []

Overview

3-Aminopiperidine-2,6-dione hydrochloride is an organic compound with the molecular formula C5_5H9_9ClN2_2O2_2. It is a derivative of piperidine, characterized by a six-membered ring containing nitrogen. This compound is notable for its role as a biosynthetic intermediate in the production of various pharmaceuticals, particularly thalidomide analogs and other compounds with potential anti-cancer properties . The hydrochloride form enhances its solubility in water, making it more suitable for pharmaceutical applications.

Source and Classification

3-Aminopiperidine-2,6-dione hydrochloride is synthesized from L-glutamine, which serves as a readily available and inexpensive starting material. The compound falls under the classification of diketones due to the presence of two carbonyl groups at positions 2 and 6 of the piperidine ring, along with an amine group at position 3 . This structural configuration contributes to its reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Aminopiperidine-2,6-dione hydrochloride typically involves several key steps:

  1. Protection: L-glutamine is first protected in an alkaline medium to form N-tertiary butoxycarbonyl-L-glutamine.
  2. Cyclization: Under anhydrous conditions, this protected compound undergoes cyclization catalyzed by N,N’-carbonyldiimidazole to yield N-tertiary butoxycarbonyl-3-aminopiperidine-2,6-dione.
  3. Deprotection: The protected intermediate is then deprotected in an acidic medium to produce 3-Aminopiperidine-2,6-dione, which is subsequently converted into its hydrochloride salt .

This synthetic route is optimized for industrial production, ensuring high yields and purity through techniques such as crystallization and chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Aminopiperidine-2,6-dione hydrochloride features:

  • A piperidine ring with nitrogen.
  • An amino group (-NH2_2) at the third position.
  • Two carbonyl groups (C=O) at the second and sixth positions.
  • A hydrochloride salt form enhancing solubility.

Structural Data

  • IUPAC Name: (3S)-3-Aminopiperidine-2,6-dione; hydrochloride
  • Molecular Formula: C5_5H9_9ClN2_2O2_2
  • InChI Key: YCPULGHBTPQLRH-DFWYDOINSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

3-Aminopiperidine-2,6-dione hydrochloride can participate in various chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding imides using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert it into different amine derivatives using lithium aluminum hydride or sodium borohydride.
  3. Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions .

These reactions expand its utility in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Aminopiperidine-2,6-dione hydrochloride primarily involves its role as an inhibitor of benzoate synthase, an enzyme critical for DNA synthesis in cancer cells. By inhibiting this enzyme, the compound disrupts DNA production, potentially limiting cancer cell proliferation.

Process and Data

  • Target Enzyme: Benzoate synthase
  • Effect on Cells: Disruption of normal cell cycle leading to potential cell death in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of hydrochloride salt.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may hydrolyze under extreme acidic or basic environments.
  • Reactivity: Reacts readily due to functional groups present (amine and carbonyl), making it versatile for further chemical modifications .
Applications

3-Aminopiperidine-2,6-dione hydrochloride has significant applications in scientific research:

  1. Pharmaceutical Development: Serves as a building block for synthesizing complex heterocycles and pharmaceutical compounds such as lenalidomide and pomalidomide .
  2. Cancer Research: Investigated for its potential anti-cancer properties, particularly against prostate cancer and other malignancies due to its ability to inhibit DNA synthesis.
  3. Biosynthetic Intermediates: Functions as an intermediate in the biosynthesis of microbial pigments like indigoidine .

The compound's diverse applications underscore its importance in both academic research and industrial pharmaceutical development.

Synthetic Methodologies and Optimization

Novel Protecting Group Strategies in Piperidine Dione Synthesis

The strategic selection of protecting groups critically influences the efficiency and practicality of synthesizing 3-aminopiperidine-2,6-dione hydrochloride. Traditional carbobenzyloxy (Cbz)-protected routes necessitate high-pressure hydrogenation for deprotection, requiring expensive palladium catalysts (typically 10% Pd/C) and specialized equipment, which complicates industrial-scale production and elevates manufacturing costs [1]. In contrast, modern approaches employing tert-butyloxycarbonyl (Boc) protection demonstrate significant advantages in operational simplicity and economic viability. The Boc group is introduced under mild alkaline conditions (sodium hydroxide solution, 20-40°C) using di-tert-butyl dicarbonate (Boc₂O) with water/1,4-dioxane co-solvent systems (solvent/water ratio: 1:0.2-0.3). This method achieves near-quantitative protection of the amine functionality in L-glutamine precursors while minimizing racemization risks [1].

The Boc deprotection occurs under acidic conditions without hazardous catalysts, yielding cleaner reaction profiles and facilitating direct hydrochloride salt formation. This approach eliminates the need for hydrogenation facilities and reduces purification burdens. Industrially, this translates to a three-step synthesis (protection → cyclization → deprotection/salt formation) with overall yields exceeding 65% and product purity >95% by HPLC. The Boc strategy also demonstrates superior compatibility with the acid-sensitive glutarimide core, preventing undesirable ring-opening or decomposition observed with harsh hydrogenation conditions [1] [9].

Table 1: Protecting Group Performance Comparison

Protecting GroupDeprotection MethodCatalyst/ConditionsIndustrial FeasibilityTypical Yield
CbzHigh-pressure hydrogenation10% Pd/C, H₂ (50-60 psi)Low (specialized equipment)45-55%
BocAcid hydrolysisHCl/MeOH (2.5-3.5M, 10-30°C)High (standard reactors)65-75%

Catalytic Cyclization Techniques Using N,N-Carbonyl Diimidazole

Cyclization constitutes the pivotal step transforming protected linear precursors into the piperidine-2,6-dione scaffold. The N,N'-carbonyldiimidazole (CDI)-mediated cyclization has emerged as a highly efficient methodology for constructing the glutarimide ring under anhydrous, catalyst-controlled conditions. This approach reacts N-Boc-L-glutamine with 1.2-1.3 molar equivalents of CDI in tetrahydrofuran (THF) at 60-70°C under 4-dimethylaminopyridine (DMAP) catalysis (0.02-0.03 eq) [1]. The mechanism proceeds through a mixed anhydride intermediate, where CDI activates the carboxylic acid, followed by nucleophilic attack by the protected amine. DMAP accelerates intramolecular amide bond formation while suppressing dimerization or oligomerization side reactions [1] [9].

Optimization studies reveal critical temperature dependence – cyclization efficiency plunges below 40°C (<40% conversion) due to kinetic limitations, while temperatures exceeding 70°C promote imidazole-catalyzed degradation. The optimal 60-70°C range achieves >95% conversion within 4-6 hours. Solvent screening identified tetrahydrofuran (THF) as superior to ethereal or alcoholic solvents, providing optimal reagent solubility and dielectric constant for the cyclization transition state. This CDI-DMAP-THF system delivers N-Boc-3-aminopiperidine-2,6-dione in 85-90% isolated yield after crystallization, with minimal epimerization (<2%) [1].

Table 2: CDI Cyclization Optimization Parameters

ParameterSuboptimal ConditionsOptimal ConditionsImpact on Yield
Temperature40°C60-70°CIncreases from 40% → 90%
CDI Equivalents1.0 eq1.2-1.3 eqIncreases from 70% → 90%
Catalyst (DMAP) Loading0.01 eq0.02-0.03 eqIncreases from 75% → 90%
SolventEthanolTetrahydrofuran (THF)Increases from 65% → 90%

Tertiary Butyloxycarbonyl (Boc) Deprotection Mechanisms in Acidic Media

Boc removal and concurrent hydrochloride salt formation integrate into a single efficient step, leveraging acidic media to cleave the carbamate while protonating the nascent amine. Mechanistically, Boc deprotection proceeds via acid-catalyzed hydrolysis where protonation of the tert-butyloxycarbonyl carbonyl oxygen facilitates tert-butyl cation expulsion, generating the unstable carbamic acid. This rapidly decarboxylates to release CO₂ and the free amine, which is trapped by HCl as the crystalline hydrochloride salt [1] [9].

The reaction medium significantly influences kinetics and product quality. Hydrochloric acid in methanol (2.5-3.5 mol/L) provides optimal results, balancing rapid deprotection (complete within 1-2 hours at 10-30°C) with minimized degradation of the acid-sensitive dione ring. Elevated temperatures (>50°C) induce glutarimide hydrolysis, while highly concentrated HCl (>4M) promotes decomposition. The temperature window of 10-30°C achieves quantitative conversion while preserving stereochemical integrity. After reaction completion, the product crystallizes directly from the reaction mixture, yielding 3-aminopiperidine-2,6-dione hydrochloride as a high-purity solid (>98% by HPLC) with consistent polymorphic form [1] [10].

Solvent variations profoundly impact crystal morphology: methanol yields fine needles facilitating filtration, while ethanol/ethyl acetate mixtures produce larger crystals with superior flow properties but require longer crystallization times. Industrial processes favor methanol-HCl systems for their operational simplicity and reproducible isolation of pharmaceutical-grade material without chromatographic purification [1] [9].

Solvent Systems and Reaction Kinetics in Industrial-Scale Synthesis

Solvent engineering governs reaction efficiency, selectivity, and isolation dynamics across the synthetic sequence. Each stage demands tailored solvent systems:

  • Protection Step: Aqueous-organic biphasic systems (1,4-dioxane/water, 1:0.2-0.3 v/v) enable efficient Boc protection. The alkaline aqueous phase (NaOH) maintains L-glutamine solubility while facilitating Schotten-Baumann conditions. 1,4-Dioxane enhances Boc₂O solubility and drives the equilibrium toward product formation. Kinetic studies show pseudo-first-order dependence on Boc₂O concentration, with maximal initial rates observed at pH 9-10 [1].

  • Cyclization Step: Anhydrous tetrahydrofuran (THF) provides optimal cyclization kinetics due to its moderate polarity (ε = 7.6), effectively solubilizing both the polar glutamine derivative and CDI while stabilizing the anionic transition state during ring closure. Reaction monitoring via in-situ FTIR revealed a second-order kinetic profile – first-order in both N-Boc-glutamine and CDI – with an activation energy (Ea) of 68 kJ/mol [1].

  • Deprotection/Salt Formation: Hydroalcoholic systems (HCl in methanol/ethanol) balance efficient Boc cleavage with product crystallinity. Methanol’s low boiling point simplifies solvent recovery. Crystallization kinetics exhibit temperature-dependent nucleation: rapid cooling (0.5°C/min) from 30°C to 0°C generates numerous small crystals ideal for filtration, while slower cooling (0.1°C/min) yields larger, slower-filtering crystals [1] [9].

Scale-up considerations prioritize solvent recovery and minimal aqueous waste. THF and methanol are efficiently recycled via distillation (>85% recovery). The aqueous phase from protection undergoes pH adjustment and activated carbon treatment before discharge, aligning with environmental regulations [1].

Comparative Analysis of L-Glutamine vs. Alternative Precursors

The precursor selection fundamentally dictates synthetic efficiency, stereochemical outcome, and economic viability. L-Glutamine has emerged as the industrial benchmark due to its commercial availability, low cost, and inherent structural congruence with the target molecule. Its ω-carboxamide group eliminates reduction steps required in glutamate-derived routes. The Boc-glutamine pathway achieves 68-72% overall yield across protection, cyclization, and deprotection stages [1] [7].

Alternative precursors present significant limitations:

  • Carbobenzyloxy (Cbz)-Protected Glutamic Acid Derivatives: Require hazardous hydrogenation (Pd/C, high-pressure H₂) for deprotection, introducing metal contamination risks and reducing yields (45-55% overall). The reduction of the carboxylic acid to alcohol followed by oxidation to aldehyde and hydantoin formation complicates the route [1].
  • Racemic Aminoglutarimide: Necessitates costly chiral resolutions (e.g., diastereomeric salt formation with L-tartaric acid) to obtain enantiopure material, with maximum theoretical yield limited to 50% [7].
  • Petrochemical Precursors (Acrylic Acid Derivatives): Multi-step sequences involving Michael additions and cyclizations suffer from poor regioselectivity and generate complex impurity profiles challenging to purge [6].

Crucially, L-glutamine’s chirality ensures enantioselective synthesis of the (S)-configured product, essential for its role as an intermediate in immunomodulatory drugs like lenalidomide and pomalidomide. Epimerization during synthesis is effectively suppressed (<2%) through meticulous pH control in the protection step and avoidance of strong bases during cyclization [1] [7].

Table 3: Precursor Comparison for 3-Aminopiperidine-2,6-dione Hydrochloride Synthesis

PrecursorSteps to TargetOverall YieldKey AdvantageMajor LimitationStereochemical Outcome
L-Glutamine368-72%Low cost, chiral purityRequires careful pH control(S)-enantiomer preserved
Cbz-Glutamic Acid5-645-55%Avoids Boc chemistryHigh-pressure hydrogenation neededRacemic unless resolved
Racemic 3-Aminoglutarimide2 (but + resolution)20-30% (after res.)Simple cyclizationLow yield from resolutionRequires chiral separation
Acrylic Acid + Urea4-530-40%Petrochemical sourcingPoor regioselectivity, impuritiesRacemic

Properties

CAS Number

2686-86-4

Product Name

3-Aminopiperidine-2,6-dione hydrochloride

IUPAC Name

3-aminopiperidine-2,6-dione;hydrochloride

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H

InChI Key

YCPULGHBTPQLRH-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.